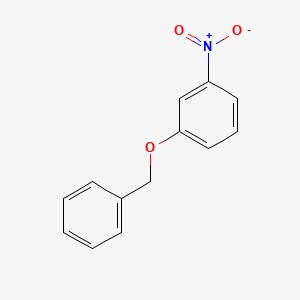

1-(Benzyloxy)-3-nitrobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-nitro-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIJLPZQQHHUPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947148 | |

| Record name | 1-(Benzyloxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24318-00-1 | |

| Record name | Benzyl 3-nitrophenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024318001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Benzyloxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYL 3-NITROPHENYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 1 Benzyloxy 3 Nitrobenzene

Reduction Reactions of the Nitro Group

The reduction of the nitro group in 1-(benzyloxy)-3-nitrobenzene to an amino group is a common and crucial transformation, yielding 3-(benzyloxy)aniline. ontosight.aiontosight.ai This conversion can be achieved through several methods, each with its own set of conditions and selectivities.

Selective Reduction to the Corresponding Amino Derivative

The selective reduction of the nitro group is a key step in the synthesis of various compounds. researchgate.net This transformation can be accomplished using catalytic hydrogenation or metal-mediated reductions.

Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method for the reduction of the nitro group in this compound. researchgate.netnih.govcommonorganicchemistry.com This method is often preferred due to its high efficiency and the clean nature of the reaction. nih.govbeilstein-journals.org Studies have shown that under controlled conditions, this reaction can proceed with high yield. For instance, one study reported a 100% yield of the target product, 3-(benzyloxy)aniline, when the reaction was carried out at a medium temperature and low pressure with a palladium on carbon catalyst. researchgate.netnih.gov Another investigation into the hydrogenation of nitrobenzene (B124822) using a palladium-decorated manganese-ferrite catalyst also demonstrated high yields and selectivity for aniline (B41778) formation. nih.gov The choice of solvent can also play a role; for example, hydrogenation of a similar compound, 4-benzyloxy-3-chloronitrobenzene (B1267270), has been carried out in a mixture of ethanol (B145695) and tetrahydrofuran. umich.edu

Table 1: Catalytic Hydrogenation of Nitroarenes with Palladium Catalysts

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Pd/C | Medium temperature, low pressure | 3-(Benzyloxy)aniline | 100% | researchgate.netnih.gov |

| 4-Benzyloxy-3-chloronitrobenzene | 10% Pd/C | H2 (20 psi), EtOH/THF, 30 min | 4-Benzyloxy-3-chloroaniline (B1332019) and byproducts | 63% (mixture) | umich.edu |

| Nitrobenzene | Pd/MnFe2O4 | Various temperatures | Aniline | >96% | nih.gov |

Metal-mediated reductions offer an alternative to catalytic hydrogenation. Tin(II) chloride (SnCl2) is a widely used reagent for the reduction of aromatic nitro compounds. commonorganicchemistry.comresearchgate.net It is known for its mild reaction conditions and its ability to selectively reduce the nitro group in the presence of other sensitive functionalities like benzyl (B1604629) ethers and halogens. researchgate.netsemanticscholar.org For instance, the reduction of 4-benzyloxy-3-chloronitrobenzene with SnCl2 in acidic aqueous ethanol proceeded smoothly to give 4-benzyloxy-3-chloroaniline in high yield without cleavage of the benzyl or chloro groups. semanticscholar.org The synthesis of 4-benzyloxy aniline hydrochloride has also been achieved by reducing 4-benzyloxy nitrobenzene with tin(II) chloride in the presence of ammonium (B1175870) chloride as a catalyst in an ethanol/water solvent system. google.com

Raney Nickel (Raney-Ni) is another effective catalyst for the reduction of nitro groups. commonorganicchemistry.com It is often employed when dehalogenation is a concern with palladium catalysts. commonorganicchemistry.com For example, the reduction of a nitro group in the synthesis of formoterol (B127741) intermediates was successfully carried out using Raney-Ni. google.com Similarly, in the synthesis of 4-benzyloxyindole, a nitro-containing intermediate was reduced using Raney nickel and hydrazine (B178648) hydrate. orgsyn.org

Table 2: Metal-mediated Reduction of Nitroarenes

| Substrate | Reagent/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Benzyloxy-3-chloronitrobenzene | SnCl2·2H2O | Acidic aqueous ethanol | 4-Benzyloxy-3-chloroaniline | Excellent | semanticscholar.org |

| 4-Benzyloxy nitrobenzene | SnCl2, NH4Cl | Ethanol/water | 4-Benzyloxy aniline | - | google.com |

| 1-(4-Benzyloxy-3-nitrophenyl)-2-(...)ethanol | Raney-Ni | 70% aq. formic acid, 100°C, 1h | N-(2-Benzyloxy-5-(...)ethyl)methane amide | 60.3% | google.com |

The reduction of the nitro group in this compound must be performed with care to avoid the unintended reduction or cleavage of the benzyloxy group. The choice of catalyst and reaction conditions is crucial for achieving high chemoselectivity. thieme-connect.de Palladium-catalyzed hydrogenation is generally chemoselective for the nitro group, leaving the benzyloxy ether intact under controlled conditions. researchgate.netnih.govbeilstein-journals.org Similarly, metal-mediated reductions with reagents like SnCl2 are known to be mild and selective. researchgate.netsemanticscholar.org

Research has shown that the reduction of nitroarenes can be highly chemoselective. For example, bimetallic Fe-Ni nanoparticles have been used for the selective reduction of nitro compounds in the presence of other sensitive functional groups. researchgate.net The use of tetrahydroxydiboron (B82485) (B2(OH)4) has also been reported as a chemoselective method for nitro reduction, tolerating labile groups such as benzyl ethers. scihorizon.com

Partial Reductions and Formation of Intermediate Species (e.g., nitroso, hydroxylamine)

The reduction of a nitro group to an amine proceeds through intermediate species, namely the nitroso and hydroxylamine (B1172632) derivatives. thieme-connect.deacs.org Under specific conditions, it is possible to isolate these intermediates. The reduction of aromatic nitro compounds can be stopped at the hydroxylamine stage, which are themselves important chemical intermediates. nih.gov For example, cell extracts from Ralstonia eutropha JMP134 have been shown to chemoselectively reduce nitroaromatics to their corresponding hydroxylamines. nih.gov While direct evidence for the isolation of nitroso or hydroxylamine derivatives from this compound is not prevalent in the provided results, the general mechanism of nitroarene reduction suggests their formation as transient species. thieme-connect.deacs.org The formation of azobenzene (B91143) derivatives can also occur through the coupling of the nitroso intermediate with the aniline product. grafiati.com

Reactions Involving the Benzyloxy Ether Linkage

The benzyloxy ether linkage in this compound is generally stable under the conditions used for nitro group reduction. semanticscholar.org However, this ether bond can be cleaved under specific, often harsher, conditions. The most common method for cleaving benzyl ethers is through catalytic hydrogenolysis, typically using a palladium catalyst and a source of hydrogen. organic-chemistry.orgyoutube.com This reaction results in the formation of the corresponding phenol (B47542) and toluene. organic-chemistry.org Strong acids can also cleave benzyl ethers, but this method is less common due to its lack of selectivity. organic-chemistry.org Other reagents like boron trichloride–dimethyl sulfide (B99878) complex (BCl3·SMe2) can selectively cleave benzyl ethers under mild conditions. organic-chemistry.org Tin(IV) chloride (SnCl4) has also been shown to selectively cleave benzyl esters over benzyl ethers. dal.ca It is important to note that while these are general methods for benzyl ether cleavage, their specific application to this compound would require careful consideration of the reaction conditions to avoid unwanted side reactions with the nitro group.

Cleavage of the Benzyl Ether under Various Conditions

The cleavage of the benzyl ether in this compound is a critical transformation, often employed for deprotection to reveal the phenolic hydroxyl group. The success and selectivity of this cleavage depend heavily on the chosen reagents and reaction conditions, especially given the presence of a reducible nitro group.

Hydrogenolysis is a standard method for benzyl ether deprotection, typically employing a catalyst such as palladium on carbon (Pd/C) with a hydrogen source. organic-chemistry.org In the context of this compound, this reaction is complicated by the presence of the nitro group, which is also susceptible to reduction.

Research indicates that under hydrogenation conditions, the nitro group is generally more reactive than the benzyl ether. mdpi.com However, the debenzylation can occur, sometimes as an undesired side reaction. For instance, studies on the closely related 4-benzyloxy-3-chloronitrobenzene showed that catalytic hydrogenation with Pd/C led to significant formation of the debenzylated product, 4-amino-2-chlorophenol. semanticscholar.orgumich.edu This highlights the challenge of achieving selective nitro group reduction without cleaving the benzyl ether.

To circumvent this, alternative reducing agents that selectively target the nitro group without affecting the ether linkage are often preferred. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) can be used to reduce the nitro group to an amine while leaving the benzyl ether intact.

A study on the regioselective reduction of this compound predicted that using palladium on carbon as a catalyst under specific conditions (medium temperature, low pressure) could achieve a 100% yield of the corresponding aniline, successfully reducing the nitro group without cleaving the benzyl ether. researchgate.net This suggests that careful control of reaction parameters is crucial for selectivity.

Table 1: Conditions for Hydrogenation and Reduction of Nitro-substituted Benzyl Ethers

| Substrate | Reagent/Catalyst | Conditions | Major Product(s) | Observations | Source(s) |

| This compound | Pd/C, H₂ | Medium t, Low p | 3-(Benzyloxy)aniline | Predicted 100% yield of target product. researchgate.net | researchgate.net |

| This compound | Nickel catalyst, H₂ | Medium t, Low p | 3-(Benzyloxy)aniline | Predicted 67% yield; 33% unreacted starting material. researchgate.net | researchgate.net |

| 4-Benzyloxy-3-chloronitrobenzene | Pd/C (0.5 mol%), H₂ | 20 psi, EtOH/THF, 30 min | 4-Amino-2-chlorophenol | Debenzylation was the major pathway. semanticscholar.orgumich.edu | semanticscholar.orgumich.edu |

| General Nitroaromatics with Benzyl Ethers | SnCl₂/HCl | N/A | Corresponding Amine | Selective reduction of nitro group without affecting the ether. |

Cleavage of benzyl ethers can also be accomplished using strong acids, though this method's applicability is limited to substrates that can withstand acidic conditions. organic-chemistry.org The reaction typically proceeds via an SN1 or SN2 mechanism. libretexts.org For aryl alkyl ethers like this compound, acid-catalyzed cleavage invariably yields a phenol and an alkyl halide because the aromatic ring is resistant to nucleophilic attack. libretexts.org The benzylic group's ability to form a relatively stable carbocation favors an SN1 pathway. libretexts.org

The benzyloxy group is known to be labile under acidic conditions. This sensitivity necessitates precise pH control in reactions such as nitration to prevent unwanted hydrolysis of the ether linkage. While specific studies on the acid-mediated cleavage of this compound are not prevalent, the general principles of ether cleavage suggest that treatment with strong acids like HBr or HI would lead to the formation of 3-nitrophenol (B1666305) and benzyl halide.

Oxidative cleavage provides an alternative route for deprotecting benzyl ethers. organic-chemistry.org One common method involves oxidation with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), a reagent that is particularly effective for p-methoxybenzyl ethers but can also be used for simple benzyl ethers, sometimes with photoirradiation. organic-chemistry.org Another approach uses reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) to oxidatively cleave benzylic ethers. organic-chemistry.org

A study developed a protocol for cleaving o- and p-nitrobenzyl ethers using 20% aqueous sodium hydroxide (B78521) in methanol (B129727) at 75 °C, which is thought to proceed via oxidation at the benzylic position by dissolved oxygen. nih.gov However, the same study found that a meta-nitrobenzyl group was unreactive under these conditions. This finding suggests that this specific method would not be effective for cleaving the benzyl ether in this compound. nih.gov

More recent methods employing visible-light-mediated iron(III) catalysis have shown success in the oxidative fragmentation of ethers. For example, (3-(benzyloxy)propyl)benzene was selectively converted to benzaldehyde (B42025), demonstrating a preference for cleaving the benzyl ether over other potentially reactive sites. nih.gov

Stability of the Benzyloxy Group in Different Reaction Environments

The stability of the benzyloxy group in this compound is highly dependent on the specific reaction conditions employed. Its susceptibility to cleavage dictates the synthetic routes that can be used and the precautions that must be taken.

Acidic Conditions: The benzyl ether linkage is notably unstable in strong acidic media. This lability requires careful pH management during reactions like electrophilic aromatic substitution (e.g., nitration) to prevent premature deprotection and formation of 3-nitrophenol. High-polarity solvents may also facilitate the hydrolysis of the benzyl ether.

Hydrogenation Conditions: While the nitro group is more readily reduced, the benzyloxy group is not entirely stable under catalytic hydrogenation. The choice of catalyst and reaction parameters like temperature and pressure is critical to prevent competitive debenzylation. semanticscholar.orgresearchgate.net Using milder, more selective reducing agents can avoid this issue.

Basic/Oxidative Conditions: The stability of the benzyloxy group under basic or oxidative conditions varies. While it is stable to certain basic/oxidative conditions designed to cleave ortho- or para-nitrobenzyl ethers nih.gov, other oxidative systems, such as those involving DDQ or iron catalysis, are specifically designed to cleave this group. organic-chemistry.orgnih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in this compound towards substitution is governed by the combined electronic effects of the benzyloxy and nitro substituents. These two groups have opposing influences on the ring's electron density and direct incoming electrophiles or nucleophiles to different positions.

Benzyloxy Group (-OCH₂C₆H₅): This group is an activator for electrophilic aromatic substitution. The oxygen atom donates electron density to the aromatic ring via resonance, increasing its nucleophilicity. It is an ortho, para-director . libretexts.org

Nitro Group (-NO₂): This group is a strong deactivator due to its powerful electron-withdrawing nature through both resonance and inductive effects. It is a meta-director for electrophilic substitution. libretexts.org The nitro group significantly enhances the ring's susceptibility to nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer complex intermediate, particularly when the attack occurs at the ortho or para positions relative to the nitro group. masterorganicchemistry.com

In this compound, the two groups are meta to each other.

Electrophilic Aromatic Substitution: The benzyloxy group activates the positions ortho and para to it (positions 2, 4, and 6). The nitro group deactivates the entire ring but directs incoming electrophiles to the positions meta to it (positions 1, 5). The directing effects are therefore cooperative. The benzyloxy group directs to positions 2, 4, and 6, while the nitro group directs to position 5 (position 1 is already substituted). The strong activating effect of the benzyloxy group makes positions 2, 4, and 6 the most likely sites for electrophilic attack. Steric hindrance from the bulky benzyloxy group may influence the ratio of ortho versus para substitution. The electron-withdrawing nitro group ensures regioselectivity in subsequent electrophilic attacks.

Nucleophilic Aromatic Substitution: The strong electron-withdrawing nitro group activates the ring for nucleophilic attack. The positions ortho and para to the nitro group (positions 2 and 4) are the most activated sites. Therefore, a nucleophile is most likely to attack at C2 or C4, displacing the hydrogen atom at that position, or a suitable leaving group if one were present.

Table 2: Directing Effects of Substituents on the Aromatic Ring of this compound

| Substituent | Position | Electronic Effect | Ring Activity (Electrophilic) | Directing Effect (Electrophilic) | Activated Positions for Nucleophilic Attack |

| Benzyloxy (-OCH₂C₆H₅) | C1 | Electron-donating (resonance), Electron-withdrawing (inductive) | Activating | Ortho, Para (C2, C4, C6) | N/A |

| Nitro (-NO₂) | C3 | Electron-withdrawing (resonance & inductive) | Deactivating | Meta (C1, C5) | Ortho, Para (C2, C4) |

Functionalization of the Aromatic Ring

The functionalization of the aromatic ring of this compound is a chemically nuanced challenge due to the competing electronic effects of its substituents. The benzyloxy group (-OCH₂Ph) is an activating, ortho, para-directing group, while the nitro group (-NO₂) is a strongly deactivating, meta-directing group. This substitution pattern means the positions ortho and para to the benzyloxy group (positions 2, 4, and 6) are activated, while the positions meta to the nitro group (positions 5 and 1) are deactivated.

A more commonly explored transformation is the modification of the existing nitro substituent. The reduction of the nitro group to an amine is a well-documented and high-yielding reaction. This transformation is pivotal as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the reactivity of the aromatic ring for subsequent reactions. For instance, the resulting 3-(benzyloxy)aniline can readily participate in electrophilic substitution reactions or be converted into a diazonium salt for a wide array of further transformations.

Research has demonstrated the high efficiency of the regioselective reduction of this compound to 3-(benzyloxy)aniline using various catalytic systems. researchgate.net

Table 1: Conditions for the Regioselective Reduction of this compound

| Catalyst | Conditions | Product Yield | Reference |

|---|---|---|---|

| Nickel (unspecified) | Medium temperature, low pressure | 67% | researchgate.net |

This table illustrates the effective conversion of the nitro group to an amine, a key functional group transformation.

Reactions at the Benzylic Methylene (B1212753) Position

The benzylic position—the carbon atom of the benzyl group directly attached to the ether oxygen—is a site of significant reactivity. libretexts.org This reactivity stems from the ability of the adjacent phenyl ring to stabilize intermediates such as radicals or carbocations via resonance. libretexts.orgmasterorganicchemistry.com

The C-H bonds at the benzylic methylene position (-O-CH₂-Ph) are weaker than typical alkyl C-H bonds. This is because the homolytic cleavage of a benzylic C-H bond generates a benzylic radical. masterorganicchemistry.com This radical is not localized on the single carbon atom; instead, the unpaired electron is delocalized across the π-system of the adjacent benzene (B151609) ring, resulting in a more stable intermediate. libretexts.org This inherent stability makes the benzylic hydrogens susceptible to abstraction by radical initiators, forming the basis for side-chain functionalization. libretexts.orgkhanacademy.org

The enhanced reactivity of the benzylic position allows for selective functionalization without altering the nitro-substituted aromatic ring. Two primary types of reactions are prominent for this purpose: free-radical bromination and oxidation. masterorganicchemistry.com

Benzylic Bromination : Treatment of an alkylbenzene with N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, leads to the selective bromination of the benzylic position. libretexts.org For this compound, this would result in the formation of 1-((bromo(phenyl)methoxy))-3-nitrobenzene. This reaction proceeds via the resonance-stabilized benzylic radical intermediate. libretexts.orgkhanacademy.org

Benzylic Oxidation : Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic carbon. masterorganicchemistry.com Since the benzylic carbon in this compound is secondary (bonded to oxygen and a phenyl group), its oxidation would be expected to yield a ketone. However, the ether linkage itself can be susceptible to cleavage under harsh oxidative conditions. Milder or more selective reagents might be required to achieve this transformation cleanly. The oxidation of a benzyloxy group to a benzaldehyde or benzoic acid derivative has been noted in related compounds.

Table 2: Potential Side-Chain Functionalization Reactions

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Free-Radical Bromination | N-Bromosuccinimide (NBS), peroxide initiator | 1-((bromo(phenyl)methoxy))-3-nitrobenzene |

This table outlines potential synthetic transformations targeting the reactive benzylic position of the molecule.

Cascade and Multicomponent Reactions Featuring this compound

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where subsequent reactions occur as a consequence of the functionality generated in the previous step, all within a single synthetic operation. u-tokyo.ac.jp Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. researchgate.net These strategies are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to rapidly build molecular complexity. u-tokyo.ac.jp

While these reaction classes represent powerful synthetic tools, documented examples of cascade or multicomponent reactions that specifically utilize this compound as a key starting material are not prominent in the scientific literature.

However, the structure of this compound offers potential for its inclusion in such complex transformations. For example, a hypothetical cascade sequence could be initiated by the reduction of the nitro group to an amine. The resulting 3-(benzyloxy)aniline could, without isolation, be made to react in situ with other reagents in a multicomponent fashion. For instance, it could participate in an isocyanide-based MCR like the Ugi or Passerini reaction if other appropriate components (an aldehyde/ketone, a carboxylic acid, and an isocyanide) are present. researchgate.net Such a strategy would depend on the careful selection of reaction conditions to ensure compatibility between the different reactive species.

Spectroscopic Characterization and Advanced Analytical Techniques in Research on 1 Benzyloxy 3 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(benzyloxy)-3-nitrobenzene, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide a complete picture of the atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the benzyl (B1604629) group and the nitrophenyl ring. The electron-withdrawing nature of the nitro group and the electron-donating effect of the benzyloxy group significantly influence the chemical shifts of the aromatic protons.

Benzyl Group Protons: The five protons of the phenyl ring in the benzyl group typically appear as a complex multiplet in the range of δ 7.30-7.50 ppm. The two benzylic protons (-CH₂-) are chemically equivalent and are expected to produce a sharp singlet around δ 5.15 ppm, a characteristic region for protons on a carbon adjacent to both an oxygen atom and a phenyl ring.

Nitrophenyl Ring Protons: The protons on the 3-nitrophenyl ring are in distinct chemical environments. The nitro group strongly deshields the ortho and para positions.

H-2: This proton, ortho to the nitro group, is expected to be the most deshielded, appearing as a triplet or a narrow multiplet around δ 7.95 ppm.

H-4: This proton, also ortho to the nitro group and meta to the benzyloxy group, would likely appear as a doublet of doublets around δ 7.85 ppm.

H-5: The proton para to the nitro group will be deshielded, but less so than the ortho protons, resonating as a triplet around δ 7.55 ppm.

H-6: This proton, ortho to the benzyloxy group and meta to the nitro group, is expected to appear as a doublet of doublets around δ 7.30 ppm.

The coupling constants (J) between adjacent protons on the aromatic rings are typically in the range of 7-9 Hz for ortho coupling and 2-3 Hz for meta coupling.

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Benzylic -CH₂ | 5.15 | Singlet (s) | N/A |

| Benzyl-H (ortho, meta, para) | 7.30 - 7.50 | Multiplet (m) | N/A |

| Nitro-Ph H-6 | 7.30 | Doublet of Doublets (dd) | Jortho ≈ 8.0, Jmeta ≈ 2.0 |

| Nitro-Ph H-5 | 7.55 | Triplet (t) | Jortho ≈ 8.0 |

| Nitro-Ph H-4 | 7.85 | Doublet of Doublets (dd) | Jortho ≈ 8.0, Jmeta ≈ 2.0 |

| Nitro-Ph H-2 | 7.95 | Triplet (t) | Jmeta ≈ 2.0 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

Benzylic Carbon: The benzylic carbon (-CH₂-) is expected to have a signal around δ 71.0 ppm.

Benzyl Ring Carbons: The carbons of the unsubstituted phenyl ring of the benzyl group will appear in the typical aromatic region of δ 127-136 ppm. The ipso-carbon (the carbon attached to the -CH₂- group) is expected around δ 135.8 ppm, with the other carbons appearing at approximately δ 128.9, 128.5, and 127.8 ppm.

Nitrophenyl Ring Carbons:

C-1 (C-O): The carbon attached to the benzyloxy group is expected to be shielded and appear around δ 158.5 ppm.

C-3 (C-NO₂): The carbon bearing the nitro group will be significantly deshielded, with an expected chemical shift around δ 149.0 ppm.

The other carbons of the nitrophenyl ring are predicted to appear at approximately δ 113.0 (C-2), δ 123.0 (C-4), δ 130.5 (C-5), and δ 117.0 (C-6).

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Benzylic -CH₂ | 71.0 |

| Benzyl C (ipso) | 135.8 |

| Benzyl C (ortho, meta, para) | 127.8 - 128.9 |

| Nitro-Ph C-1 | 158.5 |

| Nitro-Ph C-2 | 113.0 |

| Nitro-Ph C-3 | 149.0 |

| Nitro-Ph C-4 | 123.0 |

| Nitro-Ph C-5 | 130.5 |

| Nitro-Ph C-6 | 117.0 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the adjacent protons on the nitrophenyl ring (e.g., H-4 with H-5, H-5 with H-6) and within the benzyl ring, confirming their relative positions.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link each proton signal of the aromatic rings and the benzylic CH₂ to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. For instance, the benzylic protons (-CH₂) would show a correlation to the C-1 of the nitrophenyl ring, confirming the ether linkage. They would also show a correlation to the ipso-carbon of the benzyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the ether linkage, and the aromatic rings.

Nitro (NO₂) Group Vibrations: The most prominent features would be two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds.

Asymmetric stretch: Expected in the region of 1550-1500 cm⁻¹.

Symmetric stretch: Expected in the region of 1365-1315 cm⁻¹.

Ether (C-O-C) Vibrations: The C-O stretching vibrations of the aryl-alkyl ether linkage would produce strong bands.

Aryl-O stretch: Expected around 1275-1200 cm⁻¹.

Alkyl-O stretch: Expected around 1075-1020 cm⁻¹.

Aromatic Ring Vibrations:

C-H stretching: Peaks appearing just above 3000 cm⁻¹.

C=C stretching: A series of absorptions in the 1600-1450 cm⁻¹ region.

C-H out-of-plane bending: Bands in the 900-675 cm⁻¹ region, which can sometimes provide information about the substitution pattern of the benzene (B151609) rings.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1365 - 1315 | Strong |

| Aryl-O-CH₂ | Aryl-O Stretch | 1275 - 1200 | Strong |

| Aryl-O-CH₂ | Alkyl-O Stretch | 1075 - 1020 | Strong |

| Aromatic Ring | C-H Stretch | > 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₁₃H₁₁NO₃, corresponding to a molecular weight of approximately 229.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 229. The fragmentation pattern would be highly characteristic:

Loss of the Nitrophenyl-oxy radical: The most common fragmentation pathway for benzyl ethers is the cleavage of the C-O bond to form the highly stable benzyl cation, which rearranges to the tropylium (B1234903) ion (C₇H₇⁺ ). This would result in a very intense base peak at m/z 91 .

Fragmentation of the Nitrophenyl Moiety: Other fragments would arise from the nitrophenyl portion of the molecule. This could include the loss of a nitro group ([M - NO₂]⁺ at m/z 183) or the loss of a nitro radical followed by CO, which is common for nitroaromatic compounds. Ions corresponding to the nitrophenoxy cation ([C₆H₄NO₃]⁺ at m/z 138) may also be observed.

Interactive Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 229 | Molecular Ion [M]⁺ | [C₁₃H₁₁NO₃]⁺ | Parent ion |

| 183 | [M - NO₂]⁺ | [C₁₃H₁₁O]⁺ | Loss of nitro group |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Base peak, characteristic of a benzyl group |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Loss of CH₂ from tropylium ion |

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the unambiguous determination of its elemental composition. For this compound, HRMS would be used to confirm the molecular formula C₁₃H₁₁NO₃. The calculated exact mass of the [M+H]⁺ ion (protonated molecule), which is often observed in techniques like electrospray ionization (ESI), would be used for this confirmation.

Calculated Exact Mass for C₁₃H₁₁NO₃: 229.0739 g/mol

Calculated Exact Mass for [C₁₃H₁₁NO₃+H]⁺: 230.0812 g/mol

This precise mass measurement distinguishes the compound from any other isomers or compounds with the same nominal mass but a different elemental formula.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, scientists can generate a detailed map of electron density and thus infer atomic positions with high precision.

Table 1: Hypothetical Crystallographic Data Parameters for this compound This table is illustrative and shows the type of data obtained from an X-ray crystallography experiment. Specific values for this compound are not currently available.

| Parameter | Example Value | Description |

| Chemical Formula | C₁₃H₁₁NO₃ | The elemental composition of the molecule. |

| Formula Weight | 229.23 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | Describes the symmetry elements of the crystal lattice. |

| a (Å) | ~14 | Unit cell dimension. |

| b (Å) | ~10 | Unit cell dimension. |

| c (Å) | ~9 | Unit cell dimension. |

| β (°) | ~105 | Unit cell angle. |

| V (ų) | ~1200 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

A crystallographic study of this compound would reveal the molecule's preferred conformation in the solid state. Key conformational features include the dihedral angles between the two phenyl rings and the orientation of the nitro group relative to its attached ring. The ether linkage (C-O-C) would exhibit a specific bond angle, and the planarity of the nitro and phenyl groups could be precisely determined.

Furthermore, the analysis would elucidate the network of intermolecular interactions that stabilize the crystal packing. In aromatic compounds, non-covalent interactions such as C-H...π interactions are common and play a crucial role in the supramolecular assembly. These interactions occur when a carbon-hydrogen bond acts as a weak acid and donates electron density to the electron-rich π system of a nearby aromatic ring. In the crystal structure of this compound, one would anticipate potential C-H...π interactions involving hydrogen atoms from one molecule and the π-cloud of either the benzyloxy or the nitro-substituted phenyl ring of a neighboring molecule. Other potential interactions could include dipole-dipole forces arising from the polar nitro group.

Table 2: Examples of Intermolecular Interactions Observable via X-ray Crystallography This table illustrates the types of interaction parameters that would be determined. The data is hypothetical.

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |

| C-H...π | C-H (benzyl) ... Centroid (nitrophenyl) | ~3.5 | ~150 |

| C-H...O | C-H (phenyl) ... O (nitro) | ~3.4 | ~140 |

Other Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy if applicable for electronic transitions)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for compounds containing chromophores—parts of a molecule that absorb light.

The molecule this compound contains two primary chromophores: the benzene ring of the benzyl group and the nitrobenzene (B124822) moiety. The electronic transitions in such a system are typically of two main types:

π → π* (pi to pi-star) transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems exhibit strong π → π* transitions. For substituted benzenes, these typically result in intense absorption bands.

n → π* (n to pi-star) transitions: These occur when an electron from a non-bonding orbital (like the lone pairs on the oxygen atoms of the nitro group) is promoted to a π* antibonding orbital. These transitions are generally much weaker (lower molar absorptivity) than π → π* transitions.

Table 3: Predicted Electronic Transitions for this compound This table presents the expected types of electronic transitions and their approximate absorption regions based on the molecule's structure. Specific experimental values are not available.

| Transition Type | Associated Chromophore | Expected λmax Region | Relative Intensity |

| π → π | Nitro-substituted phenyl ring | 250 - 280 nm | High |

| n → π | Nitro group (-NO₂) | 330 - 350 nm | Low |

| π → π* | Benzyl group phenyl ring | ~260 nm (often obscured) | Medium |

Computational Chemistry and Theoretical Investigations of 1 Benzyloxy 3 Nitrobenzene

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and optimizing the geometry of molecules like 1-(Benzyloxy)-3-nitrobenzene. semanticscholar.org DFT methods balance computational cost and accuracy, making them a common choice for calculating properties such as total energy, dipole moment, and vibrational frequencies. nih.govresearchgate.net The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. semanticscholar.org

For related molecules like nitrobenzene (B124822), geometry optimization has been performed using various basis sets, such as 6-311G, to determine the most stable conformation. nih.gov These calculations provide precise data on bond lengths and angles, which can then be compared to experimental values where available. Similar DFT approaches would be applied to this compound to elucidate its structural and electronic properties. researchgate.net

The Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comwuxiapptec.com The HOMO is the orbital most likely to donate an electron, representing nucleophilic character, while the LUMO is the most likely to accept an electron, indicating electrophilic character. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. wuxiapptec.comresearchgate.net For nitroaromatic compounds, the LUMO is often associated with the nitro group, which is a strong electron-withdrawing group, making the molecule susceptible to nucleophilic attack. osti.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify various aspects of reactivity:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): Calculated as (I - A) / 2

Chemical Softness (S): The reciprocal of hardness (1 / η)

Electronegativity (χ): Calculated as (I + A) / 2

Electrophilicity Index (ω): Calculated as μ² / 2η (where μ is the chemical potential, -χ)

These parameters are instrumental in predicting how this compound would behave in chemical reactions. A high electrophilicity index, for example, would suggest it acts as a strong electrophile. irjweb.com

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability (electrophilicity). |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have large energy gaps. |

| Electrophilicity Index (ω) | μ² / 2η | Quantifies the energy lowering of a molecule when it accepts electrons; a measure of electrophilic power. |

The three-dimensional structure of this compound is influenced by the rotational freedom around several single bonds, particularly the C-O-C ether linkage and the C-N bond of the nitro group. Conformational analysis involves mapping the potential energy surface of the molecule by rotating these bonds to identify stable conformers (energy minima) and transition states. ufms.br

For this compound, the dihedral angles between the two phenyl rings and the angle of the nitro group relative to its attached ring are key parameters. The planarity of the nitrobenzene moiety is often slightly distorted by steric and electronic interactions. Theoretical calculations can determine the relative energies of different conformers, predicting the most likely structure the molecule will adopt. ufms.br For instance, studies on similar substituted chalcones have shown that steric repulsion and electrostatic interactions involving the nitro group significantly influence the stability of different conformations. ufms.br

The benzyloxy (-OCH₂C₆H₅) and nitro (-NO₂) groups significantly influence the geometry of the benzene (B151609) ring to which they are attached. The nitro group is a strong electron-withdrawing group, which can alter the bond lengths and angles of the aromatic ring. researchgate.net Computational studies on nitrobenzene show that the C-N bond length and the internal angles of the ring are affected by its presence. researchgate.net

Similarly, the electron-donating character of the benzyloxy group, through the oxygen atom, will also impact the ring's geometry. DFT calculations can precisely quantify these changes. For comparison, X-ray crystallography data for the related isomer, 1-(Benzyloxy)-4-nitrobenzene, provides experimental values for its bond lengths and angles, which serve as a useful benchmark for theoretical calculations. researchgate.net It is expected that the C-C bonds adjacent to the substituted carbons in this compound will have lengths that differ from the standard 1.39 Å of unsubstituted benzene due to the electronic push-pull effects of the substituents.

| Bond | Length (Å) |

|---|---|

| C-N (Nitro Group) | ~1.48 |

| N-O (Nitro Group) | ~1.22 |

| C-O (Ether Linkage) | ~1.37 |

| Aromatic C-C | 1.37 - 1.39 |

Molecular Dynamics (MD) Simulations for Conformational Space and Dynamics

While quantum chemical calculations identify static, low-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. lbl.gov MD simulations model the movements of atoms by solving Newton's equations of motion, allowing researchers to explore the accessible conformational space and understand how the molecule flexes, bends, and rotates at a given temperature. lbl.govnih.gov

For a flexible molecule like this compound, an MD simulation in a solvent like water or chloroform (B151607) would reveal the preferred orientations of the benzyloxy and nitro groups and the timescale of transitions between different conformations. cornell.edu This is crucial for understanding how the molecule's shape changes in a realistic environment, which can affect its interactions with other molecules. Although specific MD studies on this compound are not prominent, the methodology is widely applied to biomolecules and materials to understand their structure-function relationships. nih.govarxiv.org

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

QSPR and QSAR studies aim to build mathematical models that correlate the chemical structure of compounds with their physical properties or biological activities, respectively. core.ac.uknih.gov These models are powerful predictive tools in chemistry and drug discovery. researchgate.netnih.gov

To develop a QSAR or QSPR model for a class of compounds including this compound, a dataset of related molecules with known properties (e.g., toxicity, solubility, receptor binding affinity) is assembled. core.ac.ukdergipark.org.tr For each molecule, a set of numerical values known as "descriptors" is calculated. These can include:

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, electrophilicity index. core.ac.uk

Topological Descriptors: Indices that describe molecular size, shape, and branching.

Physicochemical Descriptors: LogP (hydrophobicity), molar refractivity. core.ac.uk

Statistical methods like Multiple Linear Regression (MLR) are then used to find a mathematical equation that best relates the descriptors to the observed property or activity. core.ac.uknih.gov Studies on the toxicity of nitrobenzene derivatives, for example, have successfully used descriptors like LUMO energy and logP to build predictive QSAR models. core.ac.uk In such a model, this compound would be one data point, and its calculated descriptors would be used to predict its toxicity based on the established correlation. dergipark.org.tr The robustness of these models is typically verified through internal and external validation techniques to ensure their predictive power for new, untested compounds. nih.gov

Application of SMILES Descriptors and Monte Carlo Methods

The investigation of this compound using computational methods often employs a combination of Simplified Molecular Input Line Entry System (SMILES) descriptors and Monte Carlo methods. This approach is particularly valuable in quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) studies to predict the physicochemical properties and biological activities of this compound and its derivatives.

SMILES provide a linear notation to represent the two-dimensional structure of this compound, O=N(=O)c1cccc(OCc2ccccc2)c1. From this representation, various molecular descriptors can be calculated. These descriptors quantify different aspects of the molecular structure, such as topology, geometry, and electronic properties.

Monte Carlo methods are then utilized to build predictive models. nih.gov This involves a random sampling technique to select and correlate the most relevant SMILES-based descriptors with a particular property or activity of interest. nih.govorgchemres.org The process is iterative, aiming to optimize the model's predictive power by minimizing the difference between predicted and experimental values. orgchemres.org For instance, in predicting the toxicity of nitroaromatic compounds, this method has been successfully applied to a series of nitrobenzene derivatives. nih.gov

The core of the method lies in calculating correlation weights for different SMILES attributes. These weights are adjusted during the Monte Carlo optimization process to build a robust predictive model. orgchemres.org The predictive ability of the generated QSAR/QSPR models is then rigorously evaluated through internal and external validation techniques. researchgate.net

Below is an interactive data table showcasing a hypothetical set of SMILES-based descriptors for this compound and their potential correlation weights in a predictive model for a specific property, such as receptor binding affinity.

| Descriptor Type | Specific Descriptor | Descriptor Value for this compound | Optimized Correlation Weight |

| Topological | Wiener Index | 1254 | 0.25 |

| Topological | Balaban J Index | 2.18 | 0.15 |

| Electronic | Count of NO2 groups | 1 | 0.85 |

| Electronic | Aromatic Pi Electrons | 12 | 0.30 |

| Hybrid | LogP | 3.5 | 0.60 |

Note: The descriptor values and correlation weights in this table are illustrative and represent the type of data generated in a typical QSPR/QSAR study using SMILES descriptors and Monte Carlo methods.

Reaction Mechanism Studies and Transition State Analysis using Computational Methods

A significant area of study is the regioselective reduction of the nitro group in this compound. researchgate.net Computational models can predict the most favorable reaction conditions and catalysts for achieving high yields of the desired product, such as 3-(benzyloxy)aniline. researchgate.net These studies involve calculating the energies of reactants, products, and all conceivable intermediates and transition states.

Transition state analysis is a critical component of these investigations. By locating the transition state structure for each elementary step of the reaction, chemists can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy indicates a faster reaction rate.

For example, in the hydrogenation of nitroarenes, two primary pathways are often considered: a direct route and a condensation route. mdpi.com Computational analysis can determine which pathway is more favorable for this compound under specific catalytic conditions (e.g., using a Nickel or Palladium catalyst). mdpi.comresearchgate.net The calculations would involve optimizing the geometry of the transition state for steps like the N-O bond cleavage or the hydrogenation of the nitro group. mdpi.com

The following interactive data table presents hypothetical calculated energies for key species in the reduction of this compound, illustrating the insights gained from such computational studies.

| Species | Method/Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) |

| This compound | DFT/B3LYP/6-31G | -812.3456 | 0.0 |

| Transition State 1 (N-O scission) | DFT/B3LYP/6-31G | -812.3123 | 20.9 |

| Nitroso Intermediate | DFT/B3LYP/6-31G | -812.3589 | -8.3 |

| Transition State 2 (Hydrogenation) | DFT/B3LYP/6-31G | -812.3345 | 6.9 |

| 3-(Benzyloxy)aniline | DFT/B3LYP/6-31G* | -813.1234 | -488.1 |

Note: The energy values in this table are for illustrative purposes to demonstrate the outcome of a typical reaction mechanism study.

In Silico Screening and Design of Novel Derivatives

In silico screening and the rational design of novel derivatives of this compound represent a modern approach in drug discovery and materials science. This computational strategy allows for the virtual evaluation of large libraries of compounds, saving significant time and resources compared to traditional experimental screening.

The process begins with the core structure of this compound. Novel derivatives are then generated by systematically modifying this scaffold, for example, by introducing different substituents at various positions on the aromatic rings. These virtual libraries of compounds can then be screened for desired properties, such as enhanced biological activity or improved material characteristics. rsc.org

Molecular docking is a key technique used in this context, particularly for drug design. researchgate.net It predicts the preferred orientation of a ligand (the designed derivative) when bound to a receptor or enzyme to form a stable complex. researchgate.net The binding affinity is often estimated using a scoring function, which helps to rank the derivatives and identify the most promising candidates for synthesis and further testing. mdpi.com

For instance, if targeting a specific enzyme, derivatives of this compound could be designed to have improved interactions with the active site. The nitro and benzyloxy groups offer sites for chemical modification to enhance properties like hydrogen bonding, hydrophobic interactions, or electrostatic complementarity with the target protein.

The table below provides a hypothetical example of an in silico screening study of novel this compound derivatives designed as inhibitors for a target protein.

| Derivative | Modification on Core Structure | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) |

| Lead Compound | This compound | -6.5 | 500 |

| Derivative 1 | 4'-Chloro on benzyl (B1604629) ring | -7.2 | 250 |

| Derivative 2 | 4-Amino instead of nitro | -8.1 | 80 |

| Derivative 3 | 2'-Methoxy on benzyl ring | -6.8 | 400 |

| Derivative 4 | 4-Carboxylic acid instead of nitro | -9.0 | 25 |

Note: The data in this table is hypothetical and illustrates the typical results from an in silico screening and design study.

Advanced Applications and Derivatization in Specialized Fields

Role as a Precursor in the Synthesis of Complex Organic Molecules

The chemical architecture of 1-(Benzyloxy)-3-nitrobenzene makes it an ideal starting point for constructing elaborate molecular frameworks. The nitro group can be readily converted into an amino group, unlocking a plethora of subsequent reactions, while the benzyloxy group serves as a robust protecting group for the phenolic oxygen, which can be removed in later synthetic stages if required.

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for a wide array of biological activities. Their synthesis is most commonly achieved through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde (B42025) with a substituted acetophenone. ijarsct.co.injetir.orgnih.gov

For this compound to serve as a precursor for chalcone derivatives, it must first be chemically modified to incorporate either an aldehyde or an acetyl group. This can be accomplished through various established synthetic routes. The resulting 3-benzyloxy-substituted benzaldehyde or acetophenone can then undergo Claisen-Schmidt condensation to yield the corresponding chalcone, embedding the benzyloxy-phenyl moiety into the final structure.

Table 1: Synthetic Strategy for Chalcone Derivatives from this compound

| Precursor Modification | Condensation Partner | Reaction Type | Product Class |

|---|---|---|---|

| Conversion to 3-(Benzyloxy)benzaldehyde | Substituted Acetophenone | Claisen-Schmidt | Chalcone Derivative |

| Conversion to 3-(Benzyloxy)acetophenone | Substituted Benzaldehyde | Claisen-Schmidt | Chalcone Derivative |

The transformation of this compound into its corresponding aniline (B41778), 3-benzyloxyaniline, is a critical step that opens the door to the synthesis of numerous nitrogen-containing heterocyclic compounds. chemimpex.comnih.gov This reduction is typically achieved using standard methods such as catalytic hydrogenation or metal-acid reduction.

Isoxazoles: These five-membered heterocyclic compounds are present in various medicinally important molecules. organic-chemistry.org A common route to isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. nih.gov Nitrile oxides can be generated in situ from primary nitro compounds. unifi.it Therefore, this compound can serve as a foundational block for a precursor that, upon reaction, forms the isoxazole ring.

Indoles: The indole nucleus is a cornerstone of many natural products and pharmaceuticals. Numerous synthetic methods, such as the Fischer, Bischler, and Gassman indole syntheses, often utilize aniline derivatives as key starting materials. google.com By reducing this compound to 3-benzyloxyaniline, a versatile precursor for various indole syntheses is obtained. chemimpex.com For example, the reaction of 3-benzyloxyaniline with α-haloketones followed by cyclization can yield substituted indoles. A related compound, 1-(benzyloxy)-2-methyl-3-nitrobenzene, is known to be a precursor for 4-(benzyloxy)-1H-indole, highlighting the utility of this chemical scaffold in indole synthesis. chemicalbook.com

Azetidinones: The azetidin-2-one ring, also known as the β-lactam ring, is the core structural feature of penicillin and cephalosporin antibiotics. The most prominent method for its synthesis is the Staudinger cycloaddition, which involves the reaction of an imine with a ketene. derpharmachemica.commdpi.com Imines are typically formed by the condensation of an aniline with an aldehyde. impactfactor.orgnih.gov The reduction of this compound to 3-benzyloxyaniline provides the necessary amino-functionalized precursor to form the required imine, which can then undergo cycloaddition to produce a 2-azetidinone derivative bearing the benzyloxyphenyl substituent.

The structural motifs derived from this compound are found in a range of active pharmaceutical ingredients (APIs). Its role as an intermediate is crucial for building the complex molecular architectures required for therapeutic activity.

While specific isomers of benzyloxy-nitrophenyl compounds are critical for certain APIs, the general scaffold is of high importance. For instance, in the synthesis of Formoterol (B127741), a long-acting β2-agonist used to treat asthma and COPD, a key intermediate is derived from a benzyloxy-nitrophenyl precursor. Although the literature predominantly cites the use of the 1-(4-benzyloxy-3-nitrophenyl) isomer for this specific synthesis, the underlying chemistry showcases the importance of this class of compounds as pharmaceutical intermediates.

The reduction product, 3-benzyloxyaniline, is explicitly cited as a valuable intermediate in the synthesis of anti-cancer agents. chemimpex.com The presence of the aniline group allows for the construction of various heterocyclic systems known to possess cytotoxic activity, such as benzothiazoles. nih.gov Furthermore, the benzyl (B1604629) ether moiety in the parent compound is a widely used protecting group for phenols in the multi-step synthesis of complex natural products, where it can be selectively removed under mild conditions in the final stages of the synthesis. researchgate.net

Intermediacy in the Synthesis of Active Pharmaceutical Ingredients

Applications in Material Science and Dye Chemistry

Beyond pharmaceuticals, this compound and its derivatives have applications in the creation of advanced materials and dyes.

The reduction of this compound to 3-benzyloxyaniline yields a compound that is used in the production of dyes and pigments. chemimpex.com The aniline moiety is a classic precursor for the formation of diazonium salts, which can then be coupled with various aromatic compounds (coupling partners) to produce a wide range of azo dyes with vibrant colors.

In material science, 3-benzyloxyaniline can serve as a monomer or a building block for specialty polymers. chemimpex.com Its bifunctional nature (an amine group for polymerization and a bulky benzyloxy side group) allows for the synthesis of polymers with unique properties, potentially for use in specialized coatings and adhesives. Its thermal stability and compatibility with various reaction conditions make it an attractive component for developing novel materials. chemimpex.com

Development of Innovative Materials

As an intermediate, this compound is primarily valuable after the chemical transformation of its nitro group. The reduction of the nitro group yields 3-benzyloxyaniline, a compound that functions as a critical building block in the synthesis of advanced materials. chemimpex.com This aniline derivative is utilized in polymer chemistry to create specialty polymers with unique properties suitable for applications in high-performance coatings and adhesives. chemimpex.com The presence of the benzyloxy group can enhance solubility in organic solvents and introduce specific thermal properties to the final polymer.

Furthermore, benzyloxy-substituted aromatic structures are foundational units in the field of liquid crystals. Research into bent-shaped liquid crystals has utilized similar molecular cores, such as derivatized 3-hydroxybenzoic acid, where benzylation is a key synthetic step. researchgate.net This suggests the potential for derivatives of this compound to be incorporated into the design of new liquid crystalline materials, which are crucial components in display technologies and optical sensors.

Production of Azo Dyes and Pigments

The synthesis of azo dyes is a major application for derivatives of this compound. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest and most important group of synthetic colorants. pbworks.com The production process begins with the chemical reduction of this compound to its corresponding amine, 3-benzyloxyaniline. chemimpex.com

This aniline derivative then undergoes a two-step process to form the final dye:

Diazotization : 3-Benzyloxyaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). youtube.comlkouniv.ac.in This reaction converts the primary amino group (-NH₂) into a highly reactive diazonium salt (-N₂⁺Cl⁻).

Azo Coupling : The resulting diazonium salt, which acts as an electrophile, is then reacted with a coupling component. pbworks.com This component is an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative. wikipedia.org The coupling reaction forms the stable azo bridge, linking the two aromatic rings and creating a highly conjugated system responsible for the compound's color.

The final color of the dye can be tuned by carefully selecting the coupling component, allowing for a wide spectrum of colors from yellows and oranges to reds and browns. pbworks.comunb.ca

| Step | Description | Key Reagents | Typical Conditions |

|---|---|---|---|

| 1. Reduction | Conversion of this compound to 3-benzyloxyaniline. | Reducing agents (e.g., Sn/HCl, H₂/Pd-C) | Varies with reagent |

| 2. Diazotization | Conversion of the amino group of 3-benzyloxyaniline to a diazonium salt. | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0–5 °C |

| 3. Azo Coupling | Reaction of the diazonium salt with an electron-rich aromatic compound. | Phenols, anilines, or naphthols | Mildly acidic or alkaline medium |

Development of Catalysts and Reagents

While not typically a catalyst itself, this compound is subject to important catalytic modifications and is used in specialized synthetic reactions.

Modifications for Catalytic Activity

The most significant chemical modification of this compound is the selective catalytic reduction of its nitro group. This transformation is crucial as it dramatically alters the molecule's reactivity, converting it from an electron-poor compound to an electron-rich aniline derivative (3-benzyloxyaniline), which is a precursor for many other syntheses. Designing catalytic systems to achieve this reduction with high selectivity and yield is an area of active research. mdpi.com Catalysts based on platinum (Pt) or palladium (Pd) are often employed for this purpose. The modification of these catalysts, for instance by using specific supports or introducing additives, can prevent over-reduction and the formation of byproducts, thereby controlling the transformation of the substrate. mdpi.com This catalytic modification is a key step that enables the use of the molecule's scaffold in building more complex chemical structures.

Use in Selective Etherification Reactions

The structure of this compound, with an electron-withdrawing nitro group on the aromatic ring, makes it relevant to studies of nucleophilic aromatic substitution. Although challenging, methods have been developed for etherification via substitution at the position of an electron-withdrawing group on a disubstituted benzene (B151609) ring. nih.gov Such reactions allow for the direct replacement of a group on the aromatic ring with an alkoxide, forming a new ether linkage.

Additionally, the benzyloxy group itself is a classic example of a benzyl ether, a widely used protecting group in multi-step organic synthesis. organic-chemistry.org Benzyl ethers are stable under many reaction conditions but can be selectively removed, typically via palladium-catalyzed hydrogenation. This utility in protection/deprotection strategies is a form of selective etherification that is fundamental to the synthesis of complex molecules.

Environmental and Industrial Considerations from an Academic Perspective

The industrial use of nitroaromatic compounds, including this compound, necessitates an understanding of their environmental fate and degradation pathways.

Degradation Studies of Nitroaromatic Compounds

Nitroaromatic compounds are a significant class of environmental pollutants, often introduced into soil and groundwater through industrial activities. nih.gov Their chemical structure, featuring the electron-withdrawing nitro group and the inherent stability of the benzene ring, makes them resistant to oxidative degradation and generally recalcitrant to biodegradation. nih.govnih.gov

Microbial degradation of these compounds can proceed through two primary routes:

Aerobic Degradation : Under aerobic conditions, microorganisms often utilize monooxygenase or dioxygenase enzymes to initiate the breakdown of the aromatic ring. slideshare.net This process typically involves the oxidation of the ring to form catechols, which are then further metabolized and funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov

Anaerobic Degradation : In the absence of oxygen, the primary degradation pathway involves the reduction of the nitro group. slideshare.net This proceeds sequentially, transforming the nitro group (-NO₂) into a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino group (-NH₂). The resulting aromatic amines can be more susceptible to further degradation, but some are also of environmental concern.

The presence of the benzyloxy ether linkage in this compound may add complexity to its degradation, but the fundamental pathways for breaking down the core nitroaromatic structure would likely follow these established routes.

| Condition | Primary Pathway | Initial Step | Key Intermediates |

|---|---|---|---|

| Aerobic | Oxidative | Dioxygenase or monooxygenase attack on the aromatic ring. | Substituted catechols |

| Anaerobic | Reductive | Reduction of the nitro group. | Nitroso, hydroxylamino, and amino derivatives |

Sustainable Synthesis and Process Optimization

The advancement of green chemistry principles has prompted a critical re-evaluation of the synthetic routes for producing this compound. wjpmr.comjyoungpharm.org The focus of sustainable synthesis and process optimization is to develop methods that are more environmentally benign, economically viable, and efficient than traditional approaches. samipubco.com Key goals include minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. jyoungpharm.orgjddhs.com Research in this area primarily targets the optimization of established methods like the Williamson ether synthesis and the exploration of novel, greener alternatives.

Enhancements to the Williamson Ether Synthesis

The traditional synthesis of this compound involves the Williamson ether synthesis, where the sodium or potassium salt of 3-nitrophenol (B1666305) is reacted with a benzyl halide, such as benzyl bromide or benzyl chloride, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). francis-press.com While effective, this method presents several environmental and efficiency challenges, including the use of high-boiling, toxic solvents and the generation of inorganic salt byproducts.

Modern research has focused on several key areas to make this process more sustainable:

Green Solvents and Catalysis: A significant improvement involves replacing conventional volatile organic compounds (VOCs) with greener alternatives. One innovative approach is the use of surfactants in an aqueous medium. researchgate.net This technique, known as micellar catalysis, allows the reaction between the water-insoluble reactants to occur efficiently in water, drastically reducing the need for hazardous organic solvents. researchgate.net

Energy-Efficient Methodologies: Microwave-assisted synthesis has emerged as a powerful tool for process optimization. By applying microwave irradiation, the reaction times for Williamson ether synthesis can be significantly reduced from hours to minutes. nih.gov This rapid heating not only conserves energy but often leads to higher yields and cleaner reactions with fewer side products.

Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts is another established green technique that enhances reaction rates in heterogeneous systems. A PTC facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase containing the benzyl halide, improving reaction efficiency and often allowing for milder reaction conditions and a reduction in the required amount of solvent.

Alternative Benzylation Strategies

To circumvent the need for strongly basic conditions inherent to the Williamson ether synthesis, alternative benzylation agents have been developed. One such reagent is 2-benzyloxy-1-methylpyridinium triflate (BnOPT). orgsyn.org This compound allows for the benzylation of phenols under mild, nearly neutral thermal conditions. orgsyn.org This approach avoids the use of strong bases and the subsequent neutralization and salt waste streams, representing a more atom-economical and functionally tolerant synthetic route. orgsyn.org

Advanced Process Optimization

Beyond modifying reaction components, advanced engineering and computational strategies are being applied to optimize the synthesis of aromatic compounds.

Continuous-Flow Processing: Shifting from traditional batch reactors to continuous-flow systems offers substantial advantages in safety, control, and efficiency. nih.gov Flow reactors provide superior heat transfer, which is critical for managing exothermic reactions, and allow for precise control over parameters like temperature, pressure, and residence time. nih.govrug.nl This level of control can lead to higher product yields, reduced impurity formation, and a significant decrease in chemical waste. nih.gov

Computational and Predictive Modeling: The integration of machine learning and artificial intelligence is a frontier in process optimization. Bayesian optimization and other algorithms can be used to efficiently search for optimal reaction conditions, such as the ideal catalyst, temperature, and pressure, to maximize yield. researchgate.net These predictive models can significantly reduce the number of experiments needed, saving time, resources, and minimizing waste generation.

The following tables summarize and compare these sustainable approaches.

Table 1: Comparison of Synthetic Methodologies for this compound

| Method | Key Reagents & Conditions | Sustainable Advantages | Potential Disadvantages |

|---|---|---|---|

| Traditional Williamson Synthesis | 3-Nitrophenol, strong base (e.g., NaOH, K₂CO₃), Benzyl halide, polar aprotic solvent (DMF, DMSO), conventional heating. francis-press.com | Well-established and versatile. | Use of hazardous solvents, high energy consumption, generation of salt waste. |

| Microwave-Assisted Synthesis | Same as traditional, but with microwave irradiation instead of conventional heating. | Drastic reduction in reaction time, improved energy efficiency, often higher yields. nih.gov | Requires specialized microwave reactor equipment. |

| Aqueous Surfactant-Mediated Synthesis | 3-Nitrophenol, base, Benzyl halide, water, and a surfactant (e.g., CTAB). | Eliminates the need for hazardous organic solvents, eco-friendly reaction medium. researchgate.net | Requires separation of the product from the surfactant and aqueous phase. |

| BnOPT Benzylation | 3-Nitrophenol, 2-benzyloxy-1-methylpyridinium triflate (BnOPT), mild heating. orgsyn.org | Avoids strong bases and acidic workups, reduces salt waste, high functional group tolerance. orgsyn.org | The reagent (BnOPT) is more complex and expensive than simple benzyl halides. |

Table 2: Process Parameter Optimization in Continuous-Flow Systems

| Parameter | Effect on Reaction | Optimization Goal |

|---|---|---|

| Temperature | Directly influences reaction rate and selectivity. | Maximize the rate of the desired reaction while minimizing the formation of thermal degradation products or side-products. nih.gov |

| Residence Time | Determines the duration reactants spend in the heated reaction zone. | Ensure complete conversion of starting materials without allowing time for subsequent unwanted reactions. nih.gov |

| Flow Rate | Inversely related to residence time; affects mixing and heat transfer. | Achieve optimal mixing and heat exchange for consistent product quality and safe operation. nih.gov |

| Reagent Stoichiometry | The molar ratio of reactants. | Use the minimum required excess of one reagent to drive the reaction to completion, thus minimizing waste and cost. rug.nl |

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While traditional methods for the synthesis of 1-(benzyloxy)-3-nitrobenzene are established, there is considerable scope for the development of more efficient, selective, and sustainable synthetic routes. Current research in the broader field of nitroaromatic compound synthesis points towards several promising avenues. mdpi.comresearchgate.netrsc.orgnih.gov

Future investigations could focus on:

Photocatalytic Methods: The use of visible-light-mediated photocatalysis offers a green and efficient alternative to traditional nitration and etherification reactions. rsc.orgrsc.org Research into photocatalytic systems for the direct synthesis of this compound could lead to milder reaction conditions, reduced waste, and potentially novel selectivities. For instance, the photocatalytic one-pot alkylation of nitrobenzene (B124822) with benzyl (B1604629) alcohol has been demonstrated for the synthesis of N-benzylideneaniline, suggesting the feasibility of similar strategies for etherification. rsc.orgresearchgate.net